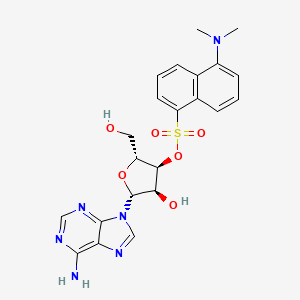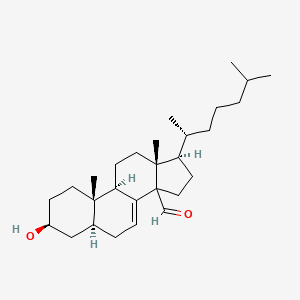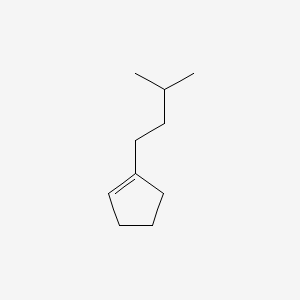
Cyclopentene, 1-(3-methylbutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylbutyl)-cyclopentene belongs to the class of organic compounds known as branched unsaturated hydrocarbons. These are hydrocarbons that contains one or more unsaturated carbon atoms, and an aliphatic branch. 1-(3-Methylbutyl)-cyclopentene is considered to be a practically insoluble (in water) and relatively neutral molecule. 1-(3-Methylbutyl)-cyclopentene has been primarily detected in saliva.
1-(3-Methylbutyl)-cyclopentene is a cyclic olefin.
Wissenschaftliche Forschungsanwendungen
Thermal Chemistry on Platinum Surfaces
- Research by Morales and Zaera (2006) explored the thermal chemistry of 1-methyl-1-cyclopentene on Pt(111) surfaces. Their study highlighted the isomerization processes and dehydrogenation to form methylcyclopentadiene species, providing insights into the surface chemistry of cyclopentene derivatives (Morales & Zaera, 2006).
Fragrance Ingredient Toxicology
- Scognamiglio, Jones, Letizia, and Api (2012) conducted a toxicologic and dermatologic review of cyclopentenones, including 3-methyl-2-(pentyloxy)-2-cyclopenten-1-one, as fragrance ingredients. Their review provides detailed insights into the physical properties and safety aspectsof these compounds in the context of fragrance use (Scognamiglio et al., 2012).
Photochemical and Thermal Isomerizations
- Schaffner (1976) investigated the photochemistry of 1-acyl-2-cyclopentenes, revealing insights into the isomerization and rearrangement processes under various conditions. This research contributes to our understanding of the chemical behavior of cyclopentene derivatives in different states (Schaffner, 1976).
Solvent and Catalyst Systems
- Azzena et al. (2015) discussed the use of cyclopentyl methyl ether in synthesis, highlighting its role as a solvent and catalyst in acetalization reactions. This demonstrates the versatility of cyclopentene derivatives in synthetic chemistry (Azzena et al., 2015).
Cyclopentene Derivatives in Radical Reactions
- Kobayashi et al. (2013) explored the use of cyclopentyl methyl ether as a solvent for radical reactions. Their findings indicate the potential of cyclopentene derivatives in facilitating various chemical reactions, including hydrostannation and hydrosilylation (Kobayashi et al., 2013).
Eigenschaften
CAS-Nummer |
37689-15-9 |
|---|---|
Produktname |
Cyclopentene, 1-(3-methylbutyl)- |
Molekularformel |
C10H18 |
Molekulargewicht |
138.25 g/mol |
IUPAC-Name |
1-(3-methylbutyl)cyclopentene |
InChI |
InChI=1S/C10H18/c1-9(2)7-8-10-5-3-4-6-10/h5,9H,3-4,6-8H2,1-2H3 |
InChI-Schlüssel |
LDBWEVZRYRUOOH-UHFFFAOYSA-N |
SMILES |
CC(C)CCC1=CCCC1 |
Kanonische SMILES |
CC(C)CCC1=CCCC1 |
Andere CAS-Nummern |
37689-15-9 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



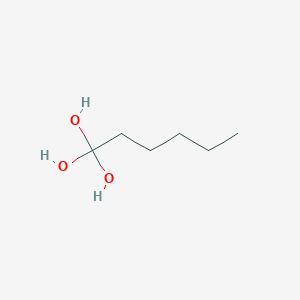
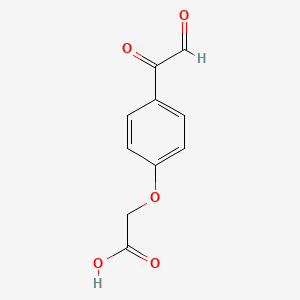
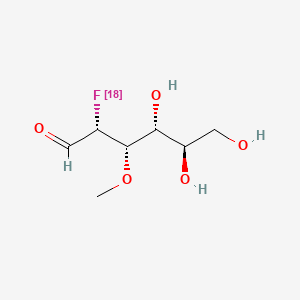
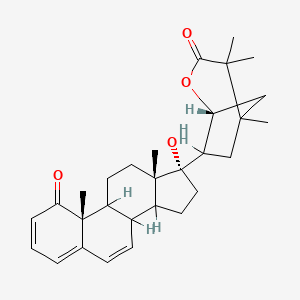
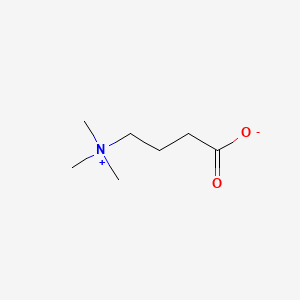
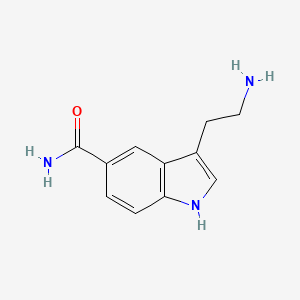
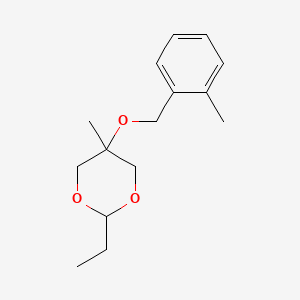
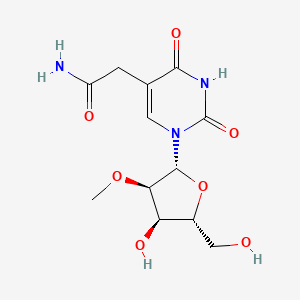
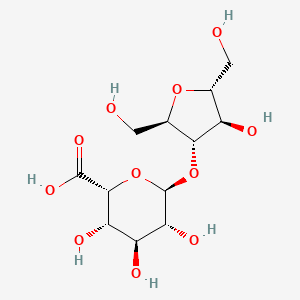
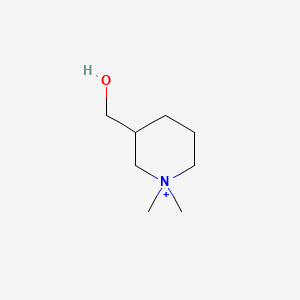
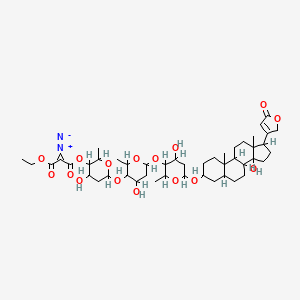
![3-(3-Fluoropropyl)-6-(2-hydroxypropan-2-yl)-7-methoxy-1,2,3,4,5,6,7,7a-octahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B1209786.png)
